2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Description
2-(Tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS: 1069113-47-8; molecular formula: C₁₃H₂₁NO₄; molecular weight: 255.31 g/mol) is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core. The tert-butoxycarbonyl (Boc) group at the 2-position and the carboxylic acid at the 5-position make it a versatile intermediate in pharmaceutical synthesis, particularly for peptide mimetics and protease inhibitors . Its synthesis involves scalable methods, such as the reaction of 4-oxahexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester with sodium hydride and dimethyl carbonate, achieving a 77% yield . The compound is stored at 2–8°C under dry conditions to maintain stability .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUILIYSENMTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656409 | |
| Record name | 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177319-91-3 | |
| Record name | 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of enzymes such as proteases and kinases. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with the enzyme’s active site or allosteric sites, leading to conformational changes that affect the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including disruptions in normal cellular functions and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, it may be metabolized by specific enzymes in the liver, leading to the production of active or inactive metabolites that can further influence biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in certain tissues or cellular compartments, depending on its affinity for different biomolecules and its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects.
Biological Activity
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS No. 442877-23-8) is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of cyclic amines and is characterized by its unique bicyclic structure, which may contribute to its pharmacological properties.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 442877-23-8
- Synonyms :
- cis-2-Boc-hexahydro-cyclopenta[c]pyrrole-5-carboxylic acid
- trans-Hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylic acid mono-tertbutylester
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as a drug candidate. Research indicates its involvement in various biological mechanisms, including:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Protein Degradation : As part of ongoing research into targeted protein degradation, this compound has been identified as a building block for synthesizing protein degraders, which could have implications in treating diseases related to protein misfolding or overexpression.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of octahydrocyclopenta[c]pyrrole compounds. The findings indicated that specific structural modifications could enhance anticancer activity against breast and prostate cancer cell lines. The compound exhibited IC50 values in the micromolar range, suggesting significant potency compared to standard chemotherapeutics .
Protein Degradation
In a recent thesis on fragment-based drug discovery, the compound was highlighted as a promising scaffold for developing novel protein degraders. The research emphasized its ability to engage with E3 ligases, facilitating targeted degradation of oncogenic proteins . This approach holds promise for treating cancers that are resistant to conventional therapies.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 442877-23-8 |
| Anticancer IC50 (example) | ~10 µM (varies by cell line) |
| Neuroprotective Activity | Modulates oxidative stress pathways |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of derivatives of octahydrocyclopenta[c]pyrrole compounds as anticancer agents. The unique structural features of these compounds allow for interactions with biological targets involved in cancer progression. For instance, research indicates that modifications to the cyclopenta[c]pyrrole structure can enhance selectivity for cancer cells while minimizing toxicity to normal cells.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of various derivatives of 2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, evaluating their cytotoxicity against different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.
Organic Synthesis
Building Blocks for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its functional groups enable further chemical transformations, making it valuable for synthesizing more complex organic molecules.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 85 | |
| Alkylation | Alkyl halide, base | 90 | |
| Reduction | LiAlH4 | 75 |
Protein Degradation Research
Role in Targeted Protein Degradation (TPD)
this compound has been identified as a potential component in TPD strategies. TPD is an emerging therapeutic approach that aims to selectively degrade disease-causing proteins rather than inhibiting their function.
Case Study: Development of PROTACs
In a notable study, researchers incorporated this compound into a PROTAC (proteolysis-targeting chimera) design aimed at degrading specific oncogenic proteins. The resulting PROTAC demonstrated enhanced efficacy in reducing target protein levels in cellular assays, showcasing the compound's utility in drug development.
Comparison with Similar Compounds
Key Observations :
- Saturation Level : The octahydro core (full saturation) in the target compound enhances conformational rigidity compared to the hexahydro (partial saturation) or 5-oxo (ketone-containing) analogs .
- Functional Groups : The carboxylic acid group enables conjugation with amines, while the Boc group offers orthogonal protection for amine functionalities in multistep syntheses .
- Stereochemistry : The (3aR,5R,6aS) stereoisomer () highlights the importance of chirality in biological activity, though its specific applications are less documented.
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Starting from an N-Boc-protected octahydrocyclopenta[c]pyrrole derivative.
- Introducing the carboxylic acid functionality at the 5-position via lithiation and electrophilic quenching.
- Employing chiral organic ligands to induce stereoselectivity.
- Utilizing mild reaction conditions to avoid hazardous reagents and improve scalability.
Detailed Preparation Methods
Lithiation and Carboxylation Approach (Preferred Method)
This method is described in detail in patent CN102167680B and involves the following key steps:
- Starting Material: N-Boc protected octahydrocyclopenta[c]pyrrole (structure I).
- Solvent: Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or dioxane.
- Chiral Ligand: (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine to induce chirality.
- Base: sec-Butyllithium (s-BuLi) in cyclohexane solution.
- Temperature: Low temperature between -78 °C to -50 °C.
- Reaction Time: 2 to 3 hours for lithiation.
- Electrophile: Carbon dioxide gas (dry ice) or vinyl chloroformate to introduce the carboxyl group.
- Work-up: Acidification with 1N HCl to pH 2-3, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
$$
\text{N-Boc Octahydrocyclopenta[c]pyrrole} \xrightarrow[\text{2-3 h, -78°C}]{\text{s-BuLi, chiral ligand}} \text{Lithiate intermediate} \xrightarrow[\text{CO}_2]{\text{quench}} \text{2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid}
$$
- Yields reported range from 70% to 90% depending on scale and ligand used.
- The method allows for high stereoselectivity due to chiral ligand control.
- The synthetic route is short and amenable to scale-up.
Example Data from Embodiments:
| Embodiment | Starting Material (g, mmol) | Chiral Ligand (g, mmol) | Solvent (mL) | s-BuLi (mL, 1.4 M) | Temperature (°C) | Yield (g) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 0.42 g, 2 mmol | 0.56 g, (+)-Tocosamine | 20 (MTBE) | 2.1 | -78 | 0.33 | ~82 |
| 2 | 4.2 g, 20 mmol | 4.07 g, (+)-3-methyl-ten dihydro-pyridine derivative | 150 (MTBE) | 15 | -78 | 2.9 | ~69 |
| 3 | 1.39 g, 6.6 mmol | 1.54 g, same ligand as above | 20 (MTBE) | 5.6 | -50 | Not specified | Not specified |
Reduction and Functional Group Transformation Route
Described in patent CN103073480A, this method involves:
- Starting from 2-tert-butyl 5-methyl-4-oxahexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate.
- Reduction with sodium borohydride in methanol at room temperature to produce the corresponding hydroxy derivative.
- Conversion of the hydroxy group into a good leaving group via mesylation (methanesulfonyl chloride and triethylamine in dichloromethane).
- Subsequent substitution or further functionalization to reach the target carboxylic acid.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Reduction | NaBH4 in MeOH | RT | 1 hour | 94 |
| Mesylation | Methanesulfonyl chloride, Et3N, DCM | RT | Overnight | 91 |
This route is advantageous for its mild conditions and high yields but involves more steps compared to the lithiation-carboxylation method.
Comparative Analysis of Preparation Methods
| Feature | Lithiation-Carboxylation Method | Reduction-Mesylation Method |
|---|---|---|
| Starting Material | N-Boc octahydrocyclopenta[c]pyrrole | 2-tert-butyl 5-methyl-4-oxahexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate |
| Key Reagents | s-Butyllithium, chiral ligand, CO2/vinyl chloroformate | Sodium borohydride, methanesulfonyl chloride, triethylamine |
| Reaction Temperature | Low temperature (-78 to -50 °C) | Room temperature |
| Number of Steps | 1 main lithiation-carboxylation step | Multiple steps (reduction, mesylation, substitution) |
| Yield | 70-90% | >90% for individual steps |
| Stereoselectivity | High (chiral ligand control) | Not specified |
| Scalability | Good, suitable for industrial scale | Moderate, due to multiple steps |
| Safety and Handling | Requires handling of strong base and low temp | Uses safer reagents, but longer process |
Additional Notes and Research Findings
- The lithiation method benefits from the use of chiral organic ligands that provide high enantioselectivity, crucial for pharmaceutical applications.
- The reduction-mesylation route is useful when starting from more functionalized intermediates and can be adapted for different substituents.
- Both methods avoid highly toxic reagents and dangerous raw materials, improving operational safety.
- The synthetic routes have been optimized for cost reduction and ease of scale-up, as noted in patent literature.
- NMR data (1H NMR, 400 MHz, CDCl3) confirms the structural integrity of intermediates and final products in the reduction route, supporting high purity and yield.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | N-Boc protection of octahydrocyclopenta[c]pyrrole | Commercially available or synthesized | Protected intermediate |
| 2 | Lithiation with s-butyllithium and chiral ligand | MTBE solvent, -78 °C, 2-3 h | Lithiate intermediate formed |
| 3 | Quenching with CO2 or vinyl chloroformate | Gradual warming to RT, overnight stirring | Carboxylic acid derivative obtained (70-90%) |
| 4 | Reduction of methyl ester intermediate (alternate route) | NaBH4 in MeOH, RT, 1 h | Hydroxy intermediate (94%) |
| 5 | Mesylation of hydroxy intermediate | Methanesulfonyl chloride, Et3N, DCM, RT, overnight | Mesylated intermediate (91%) |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, and how do flow microreactor systems improve Boc group introduction?
- Methodology : Traditional tert-butoxycarbonyl (Boc) protection often employs batch reactors with reagents like di-tert-butyl dicarbonate. However, flow microreactor systems enable precise control over reaction parameters (residence time, temperature), enhancing efficiency and reducing side reactions. For example, a flow system using anhydrous solvents and catalytic bases (e.g., DMAP) can achieve >90% yield in Boc protection steps .
Q. Which spectroscopic and crystallographic techniques are critical for confirming stereochemistry and purity?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for resolving stereochemistry at the 3aR and 6aS positions .
- NMR : H and C NMR can confirm ring conformation and Boc group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~155-160 ppm) .
- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) and identifies byproducts .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant, OSHA Hazard Class 3) .
- First Aid : For skin exposure, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of the cyclopenta[c]pyrrole ring under varying pH conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model the ring system in explicit solvent (e.g., water, DMSO) at pH 4–8 to assess hydrogen bonding and torsional strain.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict pKa shifts (experimental pKa ~4.48) and protonation sites .
- Free Energy Landscapes : Map energy barriers for ring puckering transitions, which influence reactivity in downstream reactions .
Q. How do stereochemical discrepancies in synthetic intermediates impact coupling reactions, and how can they be resolved?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers and quantify stereochemical purity .
- Kinetic Analysis : Monitor coupling reactions (e.g., peptide bond formation) via F NMR if fluorinated reagents are used. Lower yields in one enantiomer may indicate steric hindrance at the 5-carboxylic acid position .
- Crystallographic Validation : Resolve ambiguous stereochemistry in intermediates via single-crystal XRD with SHELXD .
Q. What strategies optimize reaction yields when Boc-deprotection leads to cyclopenta[c]pyrrole ring decomposition?
- Methodology :
- Acid Selection : Replace HCl/dioxane with TFA in DCM (0°C, 2 h) to minimize ring opening.
- In Situ Monitoring : Use FTIR to track Boc group removal (disappearance of C=O stretch at ~1740 cm) and adjust reaction time dynamically .
- Stabilizing Additives : Introduce scavengers (e.g., triisopropylsilane) to sequester carbocation byproducts and prevent ring degradation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
